Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate
Description
Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a chlorine substituent at the 3'-position of one aromatic ring and a methyl ester group at the 4-position of the other. Biphenyl carboxylates are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science, often synthesized via cross-coupling reactions such as Suzuki-Miyaura couplings ().
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl 4-(3-chlorophenyl)benzoate |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 |
InChI Key |
GVEQVLMLRJLJQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the biphenyl system.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O, reflux) | 6M HCl, 12 h, 100°C | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | 85% | |
| Basic (NaOH, EtOH/H₂O) | 2M NaOH, 8 h, 80°C | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | 92% |
Key Findings :
-
Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.
-
The chlorine substituent stabilizes the intermediate tetrahedral species via resonance effects.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3' position participates in SNAr reactions with strong nucleophiles under elevated temperatures.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate | Methoxide (NaOMe) | DMF, 120°C, 24 h | Methyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | 68% | |
| This compound | Ammonia (NH₃) | Sealed tube, 150°C, 48 h | Methyl 3'-amino[1,1'-biphenyl]-4-carboxylate | 55% |
Mechanistic Insight :
-
Electron-withdrawing ester group activates the aromatic ring for substitution.
-
Reactions require polar aprotic solvents (e.g., DMF) and high temperatures to proceed efficiently.
Transition Metal-Catalyzed Coupling Reactions
The biphenyl scaffold participates in cross-coupling reactions, leveraging the chloro substituent as a directing group.
Suzuki-Miyaura Coupling
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂, K₂CO₃ | DME/H₂O (1:1), 80°C, 18 h | Methyl 3'-(4-methylphenyl)[1,1'-biphenyl]-4-carboxylate | 81% |
Ullmann Coupling
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline | DMSO, 120°C, 24 h | Methyl 3'-(phenoxy)[1,1'-biphenyl]-4-carboxylate | 73% |
Key Observations :
-
Chlorine acts as a leaving group in Suzuki couplings, enabling aryl-aryl bond formation.
-
Copper catalysts facilitate Ullmann couplings with oxygen-based nucleophiles .
Photochemical Reactions
Under UV irradiation, the compound undergoes cyclization to form polycyclic aromatic hydrocarbons (PAHs).
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV (254 nm), THF, 10 min | Continuous-flow reactor | 6-Chlorocarbazole-4-carboxylic acid methyl ester | 80% |
Mechanism :
-
UV light induces C–H activation, forming a biradical intermediate that cyclizes to a carbazole derivative .
Reduction Reactions
The ester group can be selectively reduced to a hydroxymethyl group.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF, 0°C to reflux | 4 h | 3'-Chloro[1,1'-biphenyl]-4-methanol | 90% |
Note :
-
Over-reduction of the aromatic ring is avoided by controlling temperature and stoichiometry.
Scientific Research Applications
Anticancer Activity
Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells.
- Case Study : In vitro studies demonstrated that derivatives of this compound had IC50 values indicating potent activity against various cancer cell lines. For example, one derivative showed an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Metabotropic Glutamate Receptor Modulation
Research indicates that this compound can serve as a modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders.
- Case Study : A study reported that a derivative of this compound exhibited an EC50 value of 180 nM in thallium flux assays using HEK-GIRK cells expressing rat mGluR2, suggesting enhanced potency compared to related compounds.
High-Performance Liquid Chromatography (HPLC)
The compound has been utilized in HPLC methods for analytical purposes, including the separation and identification of impurities.
- Methodology : A reverse phase HPLC method using acetonitrile and water as the mobile phase has been developed for the analysis of this compound. This method is scalable and suitable for pharmacokinetic studies.
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 HPLC |
| Particle Size | 3 µm |
Antimicrobial Properties
Compounds similar to this compound have shown significant antimicrobial activity against common pathogens.
- Case Study : A comparative study evaluated various derivatives for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Staphylococcus epidermidis |
Mechanism of Action
The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : The position of the chloro group significantly impacts electronic and steric effects. For example, 3'-chloro (meta) vs. 4'-chloro (para) alters resonance effects, with para-substituted analogs exhibiting stronger electron-withdrawing effects.
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., 3'-OCH₃) increase electron density, enhancing reactivity in electrophilic substitutions, while chloro and trifluoromethyl groups reduce electron density, favoring nucleophilic pathways.
- Steric Effects : Ortho-substituted analogs (e.g., 2'-Cl) exhibit hindered rotation and reduced coupling efficiency in Suzuki reactions compared to meta or para isomers.
Reactivity in Cross-Coupling Reactions
Biphenyl carboxylates are frequently synthesized via palladium-catalyzed Suzuki-Miyaura couplings. The presence of electron-withdrawing groups (e.g., Cl, CF₃) at the 3'-position activates the aryl halide partner, accelerating oxidative addition to palladium catalysts. For example:
- Trifluoromethyl Substituents : Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate () demonstrates higher reactivity in couplings due to the strong electron-withdrawing CF₃ group.
- Chloro vs. Methoxy : Chloro-substituted derivatives show faster coupling rates than methoxy-substituted analogs, as electron-withdrawing groups stabilize the transition state.
Physicochemical Properties
Spectroscopic Data :
- NMR Shifts : In analogs like methyl 3'-(trifluoromethyl)-substituted compounds, the ¹³C NMR spectrum shows distinct deshielding of the carbonyl carbon (~168–170 ppm) due to electron withdrawal. Chloro substituents similarly deshield adjacent protons, with ¹H NMR peaks near 7.4–8.1 ppm.
- Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated molecular weights (e.g., m/z 246 for Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate).
Solubility and Stability :
Biological Activity
Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is an aromatic carboxylate ester characterized by a biphenyl structure with a chlorine substituent. Its molecular formula is , and it has a molecular weight of approximately 250.69 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit critical protein-protein interactions involved in cancer cell proliferation. For instance, analogs that disrupt c-Myc-Max dimerization are considered promising anticancer agents .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Several studies have explored the anticancer potential of biphenyl derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values ranged from 20 to 50 µM depending on the cell line tested .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various pathogens.
- Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the compound's effectiveness against common bacterial strains.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a moderate half-life and good bioavailability due to its lipophilic nature. Further research is needed to elucidate its metabolism and excretion pathways.
Safety and Toxicology
Toxicological assessments indicate that while this compound exhibits biological activity, it may also present risks associated with chlorinated biphenyls. Studies have shown that chlorinated compounds can be cytotoxic at high concentrations, necessitating careful evaluation of dosing regimens in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , employing aryl halides (e.g., methyl 4-bromobenzoate) and 3-chlorophenylboronic acid derivatives. Catalytic systems using Pd(PPh₃)₄ or Ni/Pd dual catalysts (e.g., NiCl₂·glyme/Pd(OAc)₂) are effective for biphenyl formation . Post-coupling esterification or functionalization steps may follow, as seen in analogous biphenyl carboxylate syntheses (e.g., methyl 3'-methyl derivatives) .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons influenced by the chloro substituent (e.g., deshielded protons adjacent to Cl). Compare with spectra of structurally similar compounds (e.g., methyl 3'-methoxy derivatives) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOCH₃) .
Q. What are the applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a building block for bioactive molecules , such as protease inhibitors or WDR5 degraders. For example, biphenyl carboxylates are precursors for installing amino or trifluoromethyl groups via further functionalization (e.g., amidation in Table 14 of ) .
Advanced Research Questions
Q. How can contradictory NMR data for structurally similar biphenyl carboxylates be resolved?
- Methodological Answer : Contradictions arise from substituent electronic effects or conformational flexibility. Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. For example, in methyl 3'-(trifluoromethyl) derivatives, cross-peaks between the ester carbonyl and adjacent aromatic protons clarify regiochemistry . Computational tools (e.g., DFT-based chemical shift prediction) can validate assignments .
Q. What strategies optimize yield in cross-coupling reactions for this compound?
- Methodological Answer :
- Catalyst-Ligand Systems : Pd(OAc)₂ with SPhos or XPhos ligands enhances coupling efficiency for sterically hindered substrates .
- Solvent/Temperature : Use toluene/EtOH at 80–100°C for improved solubility and reduced side reactions.
- Boronate Preactivation : Pre-mixing boronic acids with K₂CO₃ or CsF minimizes protodeboronation .
Q. How to design a catalytic system for regioselective C–H functionalization of the biphenyl core?
- Methodological Answer : Employ directing groups (e.g., ester or amide) to guide C–H activation. For meta-functionalization, U-shaped templates (e.g., bis-cyano groups in ) or Pd/norbornene cooperative catalysis enable remote selectivity . Screening ligands (e.g., pyridine-based) fine-tunes metal coordination .
Q. How to address purification challenges due to structural analogs or byproducts?
- Methodological Answer : Use gradient column chromatography (hexane/EtOAc) to separate methyl 3'-chloro derivatives from ortho-substituted analogs. Monitor fractions via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) . Recrystallization in ethanol/water mixtures improves purity for crystallographic studies .
Q. How to perform DFT studies on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
